![molecular formula C19H22ClNO2 B3050006 N,N-Bis-(2-benzoylethyl)-methylamine CAS No. 2298-49-9](/img/structure/B3050006.png)
N,N-Bis-(2-benzoylethyl)-methylamine
Overview
Description
N,N-Bis-(2-benzoylethyl)-methylamine is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-Bis-(2-benzoylethyl)-methylamine, a compound classified within the Mannich bases, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Overview of Mannich Bases
Mannich bases are a class of compounds formed through the Mannich reaction, which typically involves the condensation of an amine, formaldehyde, and a ketone. The structural versatility of Mannich bases allows for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties .
Synthesis of this compound
This compound can be synthesized through the reaction of 2-benzoylacetophenone with methylamine in the presence of formaldehyde. This process yields a bis-ketonic Mannich base that can undergo further reactions to form various derivatives with potential biological activity .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value lower than that of established chemotherapeutic agents like melphalan, indicating its potential as an anticancer agent . The mechanism of action may involve the alkylation of thiols on enzymes or proteins, disrupting essential cellular processes such as mitochondrial function and ATP production .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Preliminary findings suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .
Case Studies and Research Findings
Study | Findings |
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Study 1 | This compound exhibited cytotoxicity with an IC50 < 2 μM against human cancer cell lines. |
Study 2 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
Study 3 | Showed potential anti-inflammatory effects in murine models, reducing edema in paw inflammation assays. |
Scientific Research Applications
N,N-Bis-(2-benzoylethyl)-methylamine is a bis-ketonic Mannich base that has uses in research . The Cancer Chemotherapy National Service Center (NSC) number for this compound is 13037, which means that the compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.
Scientific Research Applications
- Alkylation Reactions Bis-ketonic Mannich bases, such as N,N-bis methylamine hydrochloride, react with primary arylamines and diamines to yield ketonic sec-arylamines . While the synthetic utility of mono-(Mannich bases) in alkylation reactions is established, the use of bis-(Mannich bases) in such reactions is less widely recognized .
- Synthesis of New Mannich Bases Bis-(Mannich bases) have been used in the synthesis of new Mannich bases and related heterocycles of pharmaceutical interest . For example, the bis-(Mannich base) N,N-bis(β-benzoylethyl)-... cyclocondensation reaction of ethylenediamine can react with a second molecule to afford a new Mannich base .
- N-Alkylation of Amines Bis-(ketonic Mannich bases) can be used to extend the N-alkylation of amines .
- Possible biological activities Ketonic Mannich bases have a wide range of biological activities, such as antimicrobial, cytotoxic, and anticancer activities .
- Synthesis of N,N-bis(2-quinolinylmethyl)benzylamine: N,N-bis(2-quinolinylmethyl)benzylamine can be synthesized under basic conditions from a pseudo-three-component reaction between benzylamine and two molecules of 2-(quinolinylmethyl) chloride, resulting in the formation of N–C bonds in a single step .
Further Research
Properties
IUPAC Name |
3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(14-12-18(21)16-8-4-2-5-9-16)15-13-19(22)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBLVBMWYQMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)CCC(=O)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558572 | |
Record name | 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-49-9 | |
Record name | 1-Propanone, 3,3′-(methylimino)bis[1-phenyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2298-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 13037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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